Methyl 3-(2,2-dimethoxyethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,2-dimethoxyethyl)benzoate is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid, specifically a methyl ester with a 2,2-dimethoxyethyl substituent on the benzene ring. This compound is used in various chemical applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,2-dimethoxyethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2,2-dimethoxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-dimethoxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Methyl 3-(2,2-dimethoxyethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-(2,2-dimethoxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The benzene ring’s substituents can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester without the 2,2-dimethoxyethyl substituent.
Ethyl 3-(2,2-dimethoxyethyl)benzoate: An ethyl ester analog with similar structural features.
3-(2,2-Dimethoxyethyl)benzoic acid: The corresponding acid form of the compound
Uniqueness
Methyl 3-(2,2-dimethoxyethyl)benzoate is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
134769-83-8 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 3-(2,2-dimethoxyethyl)benzoate |
InChI |
InChI=1S/C12H16O4/c1-14-11(15-2)8-9-5-4-6-10(7-9)12(13)16-3/h4-7,11H,8H2,1-3H3 |
InChI Key |
COGTZHXNMLKFHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC(=CC=C1)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.